Rose Bengal lactone

Catalog No.
S598855
CAS No.
4159-77-7
M.F
C20H4Cl4I4O5
M. Wt
973.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rose Bengal lactone

CAS Number

4159-77-7

Product Name

Rose Bengal lactone

IUPAC Name

2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C20H4Cl4I4O5

Molecular Weight

973.7 g/mol

InChI

InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)

InChI Key

VDNLFJGJEQUWRB-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I

Synonyms

Food Red 105, Rose Bengal B, Rose Bengal B dipotassium salt, 131I-labeled cpd, Rose Bengal B disodium salt, Rose Bengal B disodium salt, 131I-labeled cpd, Rose Bengal B, dipotassium salt

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O

Fluorescent Labeling

RBL's excellent fluorescent properties make it a valuable tool for labeling biomolecules in various imaging techniques. Its ability to bind specifically to certain biomolecules allows researchers to visualize and track their location and movement within cells and tissues. This has proven crucial for studying various cellular processes, including protein trafficking, organelle dynamics, and cell-cell interactions [].

Photodynamic Therapy (PDT)

RBL possesses photosensitizing properties, meaning it can absorb light and generate reactive oxygen species (ROS) upon light exposure. In PDT, RBL is used to target and destroy specific cells by generating ROS that cause cell death. This approach holds promise for treating various cancers, including skin cancer, and other diseases like age-related macular degeneration [].

Antimicrobial Activity

Studies suggest that RBL possesses inherent antimicrobial activity against various bacteria and fungi, even in the absence of light []. This opens doors for exploring RBL as a potential alternative or complementary treatment for infections, particularly those resistant to conventional antibiotics.

Rose Bengal lactone is an organic compound classified within the xanthenes family, characterized by its unique structure that includes a lactone functional group. Its molecular formula is C20H4Cl4I4O5C_{20}H_{4}Cl_{4}I_{4}O_{5}, and it possesses a molecular weight of approximately 973.66 g/mol. This compound is notable for its vibrant color and is often used in various applications, including as a photosensitizer in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

  • Oxidation: It can be oxidized to form various oxidized derivatives, which may have altered properties and potential applications.
  • Reduction: Reduction reactions can convert Rose Bengal lactone into reduced forms, affecting its photochemical behavior.
  • Substitution: The halogen atoms in the compound can be substituted with different functional groups, leading to a variety of derivatives with distinct characteristics .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically conducted under controlled conditions to maximize yield and specificity.

Rose Bengal lactone exhibits notable biological activity, particularly as a photosensitizer. Upon exposure to light, it generates singlet oxygen, which can induce cytotoxic effects on various cell types, including cancer cells. This property has led to research into its potential applications in cancer treatment, where it may inhibit cellular processes critical for tumor growth and survival .

Additionally, Rose Bengal lactone interacts with biomolecules such as proteins and enzymes. For instance, it has been shown to form conjugates with hyaluronic acid, enhancing antibacterial activity. Its use in photodynamic therapy highlights its ability to selectively target and destroy malignant cells while sparing healthy tissue .

The synthesis of Rose Bengal lactone typically involves the halogenation of fluorescein derivatives. Key steps include:

  • Iodination and Chlorination: Using iodine and chlorine reagents under controlled temperatures and pH levels.
  • Catalysis: Employing catalysts to facilitate halogenation reactions.
  • Purification: Techniques such as high-performance liquid chromatography are utilized to isolate and purify the final product from reaction mixtures .

A detailed synthetic pathway may involve dissolving Rose Bengal in ethanol, followed by the addition of sodium hydroxide and acetic acid to adjust pH, leading to the formation of the lactone structure through subsequent heating and filtration steps.

Rose Bengal lactone has diverse applications across several fields:

  • Photodynamic Therapy: Used as a photosensitizer for treating cancers by inducing apoptosis in malignant cells.
  • Staining Agent: Employed in histology for staining tissues, particularly in ophthalmology for identifying damage to corneal cells.
  • Synthetic Chemistry: Acts as a catalyst in photoredox reactions, facilitating various organic transformations .
  • Research Tool: Utilized in animal models for studying ischemic stroke through photothrombotic methods .

Research has highlighted Rose Bengal lactone's interactions with various biological molecules. Notably, it has been studied for its ability to inhibit kinesin motor proteins by binding to specific sites on their structure. This interaction disrupts intracellular transport processes, showcasing its potential as a therapeutic agent against diseases linked to dysfunctional motor protein activity .

Several compounds share structural similarities with Rose Bengal lactone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Eosin YXanthene derivativeUsed as a fluorescent dye; less effective as a photosensitizer compared to Rose Bengal lactone.
FluoresceinXanthene derivativeCommonly used in biological imaging; lacks the lactone structure that enhances reactivity.
Rhodamine BXanthene derivativeKnown for its strong fluorescence; primarily used as a dye rather than for therapeutic applications.
ChlorophyllPorphyrin derivativePhotosensitizer in plants; structurally distinct but shares light-activated properties.

Rose Bengal lactone's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly in its application as a potent photosensitizer in medical therapies .

XLogP3

7.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

973.4962 g/mol

Monoisotopic Mass

971.4992 g/mol

Heavy Atom Count

33

UNII

BIU7Q7W2SH

Related CAS

632-68-8 (di-potassium salt)
632-69-9 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4159-77-7

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-: INACTIVE

Dates

Modify: 2023-08-15

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